3-Methylisoquinoline
Overview
Description
3-Methylisoquinoline is an organic compound with the molecular formula C10H9N. It is a derivative of isoquinoline, characterized by a methyl group attached to the third position of the isoquinoline ring. This compound is known for its role in various chemical reactions and its applications in scientific research.
Mechanism of Action
Target of Action
3-Methylisoquinoline, a derivative of isoquinoline, has been found to interact with several targets. One of the primary targets of this compound is the sodium efflux pump PfATP4 in the human malaria parasite, Plasmodium falciparum . This pump plays a crucial role in maintaining the sodium balance within the parasite, which is essential for its survival .
Mode of Action
This compound inhibits the PfATP4 pump, disrupting the sodium balance within the Plasmodium falciparum parasite . This disruption leads to an accumulation of sodium ions within the parasite, causing it to swell and eventually lyse . The lysis of the infected erythrocytes is dependent upon the parasite protein RhopH2 .
Biochemical Pathways
It is known that the inhibition of the pfatp4 pump disrupts the sodium balance within the parasite, affecting its survival
Pharmacokinetics
The compound’s molecular weight of 14319 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
The inhibition of the PfATP4 pump by this compound leads to the lysis of Plasmodium falciparum-infected erythrocytes . This results in the death of the parasite and the cessation of the infection .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve various biochemical reactions .
Cellular Effects
It is plausible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound has a melting point of 63-65 °C and a boiling point of 251 °C . This suggests that it has good stability under normal laboratory conditions .
Dosage Effects in Animal Models
It is plausible that the effects of this compound could vary with different dosages .
Metabolic Pathways
It is known that this compound can interact with various enzymes and cofactors .
Transport and Distribution
It is plausible that this compound could interact with various transporters or binding proteins .
Subcellular Localization
It is plausible that this compound could be directed to specific compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methylisoquinoline can be synthesized through several methods. One common method involves the reaction of benzylamine with 1,1-dimethoxypropan-2-one in the presence of dichloromethane and sodium triacetoxyborohydride. The reaction mixture is stirred at room temperature overnight, followed by a series of washing and extraction steps to isolate the desired product .
Industrial Production Methods: Industrial production of this compound often involves catalytic processes and optimized reaction conditions to ensure high yield and purity. Specific details on industrial methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 3-Methylisoquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Tetrahydro-3-Methylisoquinoline.
Substitution: Various substituted isoquinolines depending on the reagent used.
Scientific Research Applications
3-Methylisoquinoline has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studies have explored its role as a bacterial xenobiotic metabolite.
Medicine: Research into its potential pharmacological properties is ongoing.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- 3-Methylquinoline
- 6-Methylquinoline
- 8-Methylquinoline
- Quinaldine
- Quinoline
Comparison: 3-Methylisoquinoline is unique due to its specific substitution pattern on the isoquinoline ring. Compared to its analogs, it exhibits distinct reactivity and properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
3-methylisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N/c1-8-6-9-4-2-3-5-10(9)7-11-8/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVVXWRGARUACNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2C=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2075180 | |
Record name | Isoquinoline, 3-methyl- | |
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Molecular Weight |
143.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Vapor Pressure |
0.00952 [mmHg] | |
Record name | 3-Methylisoquinoline | |
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CAS No. |
1125-80-0 | |
Record name | 3-Methylisoquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1125-80-0 | |
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Record name | 3-Methylisoquinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001125800 | |
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Record name | 3-Methylisoquinoline | |
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Record name | 3-Methylisoquinoline | |
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Record name | Isoquinoline, 3-methyl- | |
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Record name | 3-methylisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.102 | |
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Record name | 3-METHYLISOQUINOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QUO6NYB5J | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are some methods for synthesizing 3-methylisoquinolines?
A1: Several approaches exist for synthesizing 3-methylisoquinolines:
- Reissert Compound Chemistry: Starting with isoquinoline Reissert compounds, transformations like halo-hydrin formation followed by base-induced rearrangements can yield 3-methylisoquinolines. []
- Hydrazone-Derived 1-Azatrienes: Reacting 2-propenylbenzaldehydes with hydrazines generates 1-azatrienes, which upon microwave-assisted cyclization, form 3-methylisoquinolines. []
- Palladium-Catalyzed Reactions: Palladium-catalyzed tandem C-H allylation/amination and aromatization of benzylamines with allyl acetate offer another route to 3-methylisoquinolines. []
- Flash Vacuum Pyrolysis: Flash vacuum pyrolysis of specific 1,2,3-triazoles, like 1,4-dimethyl-5-phenyl-1,2,3-triazole and 1,5-dimethyl-4-phenyl-1,2,3-triazole, leads to the formation of 3-methylisoquinoline. []
Q2: Can you describe the structure of this compound?
A2: this compound is a heterocyclic aromatic compound. It consists of a benzene ring fused to a pyridine ring, with a methyl group substituted at the 3-position of the isoquinoline nucleus.
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C10H9N. Its molecular weight is 143.19 g/mol.
Q4: What spectroscopic data is available for characterizing this compound?
A4: Researchers have utilized various spectroscopic techniques to characterize this compound, including:
- Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule. []
- Mass Spectrometry (MS): Helps determine the molecular weight and fragmentation pattern of the compound. []
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed structural information by analyzing the magnetic properties of atomic nuclei. []
- UV-Visible Spectroscopy: Reveals information about the electronic transitions within the molecule and its absorption characteristics. []
- X-ray Crystallography: Provides precise information on the three-dimensional structure and bond lengths within the molecule. []
Q5: How does this compound behave in reactions?
A5: this compound, similar to other isoquinolines, can undergo various reactions, including:
Q6: Are there specific reactions where this compound acts as a ligand?
A6: Yes, this compound can act as a ligand in coordination chemistry, forming complexes with metal ions like silver(I) [, , , ] and nickel(II). []
Q7: What is the biological significance of this compound derivatives?
A7: this compound derivatives have shown potential in various biological applications:
- Antimalarial Activity: Researchers have synthesized novel 4-cyano-3-methylisoquinoline inhibitors exhibiting potent activity against Plasmodium falciparum, the parasite responsible for malaria. [, ]
- Calcium Channel Blocking Activity: Phenolphthalein, a compound structurally similar to this compound, has been identified as a prototype drug for calcium channel blockers, showing activity in human platelets. []
- Antagonism of Uridine Diphosphate: Certain this compound compounds have demonstrated the ability to antagonize the spasmogenic effects of uridine diphosphate in biological systems. []
Q8: What are the potential targets of this compound derivatives in biological systems?
A8: this compound derivatives have been investigated for their interaction with various biological targets:
- P. falciparum Cation ATPase (PfATP4): This enzyme, crucial for maintaining low cytosolic sodium levels in the malaria parasite, has been identified as a target for this compound-based antimalarials. []
- Protein Kinase A (PKA): Some this compound derivatives, like 4-cyano-3-methylisoquinoline, have shown inhibitory activity against PKA, a key enzyme involved in various cellular processes. [, , ]
Q9: Has this compound been used in the development of any dyes?
A9: Yes, this compound derivatives have been explored in the development of novel heterocyclic metallized dyes, with applications in various industries. []
Q10: Is there any information on the toxicity of this compound?
A10: While specific toxicological data on this compound might be limited, it's crucial to approach all chemical compounds with caution. Appropriate safety measures and handling procedures should always be followed.
Q11: What are some areas of ongoing research related to this compound?
A11: Research on this compound and its derivatives is ongoing, with focuses on:
- Structure-Activity Relationship (SAR) Studies: Exploring how structural modifications of the this compound scaffold influence biological activity and potency. [, , ]
- Drug Design and Development: Optimizing the properties of this compound derivatives to create more potent and selective drug candidates, particularly for malaria. [, ]
- Understanding the Mechanism of Action: Investigating the precise mechanisms by which this compound derivatives exert their biological effects on various targets. [, ]
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